Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
IUPAC Name |
benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFOUMARWDXTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375404 | |
| Record name | benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-59-3 | |
| Record name | Phenylmethyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multicomponent Synthesis Using Protected Intermediates
A representative method involves the preparation of a tert-butyl-protected diazabicycloheptane intermediate, followed by functionalization to introduce the benzyl carboxylate group:
- Starting with (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane, the compound is dissolved in dichloromethane and cooled in an ice bath.
- Di-tert-butyl dicarbonate is added portion-wise, followed by triethylamine to facilitate carbamate formation.
- The reaction mixture is warmed to room temperature and stirred until completion (monitored by TLC).
- The product is isolated by aqueous workup, drying, and vacuum concentration, yielding a white solid with approximately 90% yield.
- Subsequent steps involve catalytic reactions (e.g., with MgO in methanol) and addition of reagents like carbon disulfide to form derivatives, which can be purified by column chromatography.
This method is scalable from millimolar to gram scale with consistent yields and purity.
Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)
An alternative approach starts from chiral pool amino acids such as L-4-hydroxyproline:
- The amino acid undergoes a Strecker reaction to introduce an aminonitrile group.
- Intramolecular nucleophilic cyclization follows, forming the diazabicycloheptane ring system.
- This tandem sequence efficiently produces optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid derivatives.
- The aminonitrile intermediate can be further converted to the benzyl ester via standard esterification protocols.
This method is notable for its stereochemical precision and scalability, enabling the production of building blocks for peptide synthesis and drug discovery.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Protection of amine groups | Di-tert-butyl dicarbonate, triethylamine, DCM, 0°C to RT | High yield (~90%), monitored by TLC |
| Catalytic functionalization | MgO catalyst, methanol, 0°C to RT | Enables further derivatization |
| Strecker reaction | Aldehyde, ammonium chloride, cyanide source | Forms aminonitrile intermediate |
| Intramolecular cyclization | Intramolecular nucleophilic attack, mild heating | Forms diazabicycloheptane ring |
| Esterification | Benzyl alcohol, acid catalyst or coupling agents | Converts carboxylic acid to benzyl ester |
Research Findings and Analysis
- The multicomponent synthesis approach allows for the introduction of various substituents on the diazabicycloheptane scaffold, facilitating the generation of derivatives with tailored properties.
- The STRINC method provides a stereoselective route to optically pure bicyclic amino acid derivatives, which are valuable intermediates for further functionalization, including benzyl ester formation.
- Catalytic conditions using mild bases and nucleophiles (e.g., sodium methoxide) enable selective transformations without compromising the bicyclic core integrity.
- Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR spectroscopy (¹H NMR, 600 MHz) ensure high purity and correct stereochemistry.
- The benzyl ester group is typically introduced in the final steps to protect the carboxylate functionality and improve compound stability and handling.
Summary Table of Preparation Methods
| Method | Starting Material | Key Steps | Yield (%) | Stereochemical Control | Scalability |
|---|---|---|---|---|---|
| Multicomponent synthesis | (1S,4S)-2-benzyl-2,5-diazabicycloheptane | Protection (Boc), catalytic functionalization, purification | ~90 | High | Gram scale feasible |
| STRINC (Strecker + cyclization) | L-4-hydroxyproline (chiral pool) | Strecker reaction, intramolecular cyclization, esterification | Moderate to high | Excellent | Scalable |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvent systems to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzyl diazabicycloheptane compounds.
Scientific Research Applications
Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its stability and reactivity, making it a candidate for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The diazabicycloheptane core structure allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-Carboxylate
(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide
- Structure : Benzyl-substituted derivative with a dihydrobromide salt.
- Properties: Molecular Weight: Not explicitly stated, but the free base has MW 289.4 g/mol . Storage: Requires dry storage at 2–8°C .
- Applications : Key intermediate in synthesizing nAChR partial agonists for depression treatment .
- Commercial Availability : Priced at €84.00/g (98% purity) .
Bicyclic Framework Variants
Benzyl 2,5-Diazabicyclo[4.1.0]heptane-2-Carboxylate Hydrochloride
- Structure : Features a larger [4.1.0] bicyclo system instead of [2.2.1].
- Impact : Increased ring strain alters reactivity and solubility.
- Applications: Limited data, but structural analogs are explored in drug discovery for unique conformational properties .
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-Carboxylate
- Structure : [3.2.1] bicyclo system with nitrogen at positions 3 and 7.
- Similarity Score : 0.98 (vs. This compound) .
- Impact : Reduced steric hindrance compared to [2.2.1] systems, enhancing substrate accessibility in catalysis .
Functional Group Modifications
Trifluoromethyl-Substituted Derivatives
Hydroxy-Benzophenone Hybrids
- Example : 1,1-Dimethylethyl (1S,4S)-3-[hydroxy[bis(3-trifluoromethylphenyl)]methyl]-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate.
- Properties : Enhanced selectivity for α4β2-nAChR due to trifluoromethyl groups .
- Purification : Requires flash chromatography (toluene/diethyl ether) .
Comparative Data Table
Biological Activity
Benzyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (BDHC) is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
BDHC is characterized by a bicyclic framework that includes two nitrogen atoms, contributing to its distinctive chemical properties. Its molecular formula is with a molar mass of approximately 232.28 g/mol. The compound's structure allows for significant stability and reactivity, making it a valuable scaffold in drug development.
The biological activity of BDHC can be attributed to its interaction with various molecular targets:
- Antiproliferative Activity : BDHC has demonstrated significant antiproliferative effects against cancer cell lines, particularly HeLa cells. This suggests potential applications in cancer therapy by inhibiting cell growth and proliferation.
- Neuropharmacological Effects : Preliminary studies indicate that BDHC may influence neurotransmitter systems, which opens avenues for research into neuropharmacological applications.
Table 1: Biological Activities of this compound
| Biological Activity | Effect/Target | Reference |
|---|---|---|
| Antiproliferative | HeLa cancer cells | |
| Neurotransmitter modulation | Potential neuropharmacology | |
| Enzyme interaction | Various enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activities of BDHC:
-
Anticancer Studies :
- A study reported that BDHC exhibited a dose-dependent inhibition of HeLa cell proliferation, with IC50 values indicating effective antiproliferative activity. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways.
-
Neuropharmacological Research :
- Research exploring BDHC's effects on neurotransmitter systems revealed potential modulation of serotonin receptors, suggesting possible antidepressant-like effects.
-
Synthesis and Derivative Studies :
- Investigations into synthesized derivatives of BDHC have shown enhanced biological activity compared to the parent compound, indicating that structural modifications can lead to improved therapeutic profiles.
Safety and Handling
While BDHC shows promise in various biological applications, safety precautions are necessary when handling the compound due to its chemical properties. Standard laboratory safety measures should be followed, including the use of personal protective equipment (PPE) and proper ventilation.
Q & A
Q. Notes
- References are formatted as corresponding to the provided evidence.
- Avoided consumer-focused queries (e.g., pricing) and emphasized methodological rigor.
- Differentiated basic (synthesis, stability) and advanced (catalysis, SAR) questions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
